1-(bromomethyl)-1H-pyrazole hydrobromide
Description
Properties
IUPAC Name |
1-(bromomethyl)pyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHQYFDMWWOMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-92-8 | |
| Record name | 1-(bromomethyl)-1H-pyrazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods Analysis
The synthesis of 1-(bromomethyl)-1H-pyrazole hydrobromide typically involves the reaction of pyrazole derivatives with brominating agents. However, specific methods for this compound are scarce. A general approach might involve the following steps:
- Starting Materials : Pyrazole or its derivatives are commonly used as starting materials.
- Bromination : The introduction of a bromomethyl group could be achieved through a bromination reaction, potentially using reagents like bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Given the lack of direct literature on this compound, we can consider analogous reactions involving pyrazole derivatives. For instance, the synthesis of other pyrazole compounds often involves reactions with cyanamide or cyanogen bromide, as seen in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Research Findings and Challenges
The synthesis of pyrazole derivatives often involves complex steps and hazardous reagents. For example, the use of cyanogen bromide is toxic and poses environmental risks. Similarly, the formation of explosive peroxides can be a concern when using certain solvents like p-dioxane.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1H-pyrazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyrazoles.
Oxidation: The compound can be oxidized to form pyrazole carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted pyrazoles
- Pyrazole carboxylic acids
- Reduced pyrazole derivatives
Scientific Research Applications
Chemistry
1-(Bromomethyl)-1H-pyrazole hydrobromide serves as an essential building block for synthesizing more complex pyrazole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals. The compound is involved in several types of chemical reactions:
- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
- Oxidation: It can be oxidized to form pyrazole carboxylic acids.
- Reduction: The bromomethyl group can be reduced to a methyl group .
Biology
In biological research, this compound is utilized to study enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it valuable for drug discovery and development.
Biological Activities:
Medicine
Pyrazole derivatives, including this compound, have shown potential as therapeutic agents:
- Anti-inflammatory Agents: Some derivatives have been linked to anti-inflammatory effects comparable to standard medications like indomethacin.
- Antimicrobial Agents: Various studies have demonstrated efficacy against bacterial strains such as E. coli and S. aureus .
Data Table: Summary of Biological Activities
| Activity Type | Examples of Derivatives | Efficacy |
|---|---|---|
| Anti-inflammatory | 3k compound from Ragavan et al. | Comparable to indomethacin |
| Antimicrobial | Compounds tested against E. coli | Effective against multiple strains |
| Analgesic | Phenazone derivatives | Pain relief |
Study on Anti-inflammatory Activity
A study conducted by Ragavan et al. synthesized a series of novel pyrazole derivatives that exhibited significant anti-inflammatory activity comparable to indomethacin when tested on carrageenan-induced edema models .
Antimicrobial Efficacy
Chovatia et al. reported the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives that were tested against Mycobacterium tuberculosis and various bacterial strains, showing promising antimicrobial activity .
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-1H-pyrazole hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 1-(bromomethyl)-1H-pyrazole hydrobromide analogs:
Reactivity and Functional Group Analysis
- Bromomethyl vs. Bromophenyl Substitution : Bromomethyl groups (-CH2Br) exhibit higher alkylation reactivity compared to bromophenyl groups (e.g., in 1-(2-bromophenyl)-1H-pyrazole , ), which are more stable but less electrophilic .
- Hydrobromide Salts : Compounds like 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide () show elevated melting points (>280°C) due to ionic interactions, contrasting with neutral analogs (e.g., 1-[4-(bromomethyl)phenyl]-1H-pyrazole , mp 57°C, ) .
- Spectral Differentiation : ¹H NMR signals for bromomethyl groups typically appear at δ 4.5–5.5, while pyrazole ring protons resonate at δ 7.5–8.5. IR spectra show C-Br stretches at 500–650 cm⁻¹ .
Stability and Handling
Hydrobromide salts (e.g., CAS 151049-87-5) are hygroscopic and require anhydrous storage, whereas neutral bromomethylpyrazoles (e.g., CAS 368869-85-6) are more stable under ambient conditions .
Biological Activity
Overview
1-(Bromomethyl)-1H-pyrazole hydrobromide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound is characterized by the presence of a bromomethyl group, which enhances its reactivity and interaction with biological targets.
- Chemical Formula : C₄H₅Br₂N₂
- Molecular Weight : 220.91 g/mol
- CAS Number : 1803611-92-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group plays a crucial role in facilitating these interactions, which may lead to inhibition or modulation of specific biological pathways.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Inhibition Concentration (µg/mL) | Standard Drug Comparison |
|---|---|---|
| E. coli | 40 | Ampicillin |
| Staphylococcus aureus | 32 | Methicillin |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For example, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
- Cell Lines Tested : MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma)
- Results : Sub-micromolar suppression of cellular lactate output and inhibition of cell growth were observed in these cell lines when treated with pyrazole derivatives.
Case Study 1: Pyrazole-Based Lactate Dehydrogenase Inhibitors
A focused lead optimization campaign identified pyrazole-based compounds with strong activity against lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. The study found that certain derivatives exhibited potent inhibition, leading to reduced tumor growth in vivo .
Case Study 2: Antimicrobial Efficacy Against Tuberculosis
A series of pyrazole derivatives were synthesized and tested for their anti-tubercular properties. The most promising compounds showed significant activity against Mycobacterium tuberculosis, achieving inhibition rates comparable to standard treatments .
Toxicity Profile
The toxicity of this compound has been evaluated using mammalian cell lines. Preliminary results indicate low toxicity, with CC₅₀ values exceeding 500 µM for many derivatives, suggesting a favorable safety profile for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(bromomethyl)-1H-pyrazole hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or modified Clausson-Kaas reactions. For example, using pyrazole derivatives and bromomethylating agents (e.g., HBr in acetic acid) under anhydrous conditions. Evidence from analogous syntheses (e.g., 2-(bromomethyl)pyridine hydrobromide) suggests that inert atmospheres (N₂/Ar) and polar aprotic solvents like DMF improve yields by minimizing hydrolysis . Temperature control (0–25°C) and stoichiometric excess of HBr (1.5–2 eq) are critical to suppress side reactions like dimerization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.8 ppm) and the bromomethyl group (δ ~4.3 ppm for -CH₂Br). HBr counterion protons may appear as broad signals in DMSO-d₆ .
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- XRD : Single-crystal X-ray diffraction confirms the planar pyrazole ring and Br···H hydrogen bonding with the hydrobromide ion .
Advanced Research Questions
Q. How does the hydrobromide counterion affect the compound’s stability and reactivity in cross-coupling reactions?
- Methodological Answer : The HBr counterion enhances electrophilicity at the bromomethyl group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, hygroscopicity requires rigorous drying (e.g., molecular sieves in THF) to prevent decomposition. Comparative studies of analogous hydrobromides show decomposition above 150°C, necessitating low-temperature (−20°C) storage for long-term stability .
Q. What strategies mitigate competing side reactions (e.g., elimination or hydrolysis) during functionalization of the bromomethyl group?
- Methodological Answer :
- Base Selection : Weak bases (K₂CO₃, CsF) in DMF minimize elimination to form methylene-pyrazole byproducts .
- Solvent Optimization : Anhydrous DMSO or THF reduces hydrolysis; additives like tetrabutylammonium bromide (TBAB) enhance nucleophilic substitution rates .
- Kinetic Monitoring : In situ FTIR or HPLC tracks reaction progress, allowing early termination if undesired intermediates (e.g., hydroxymethyl derivatives) exceed 5% .
Q. How does steric and electronic modulation of the pyrazole ring influence the compound’s utility in drug discovery?
- Methodological Answer : Substituents at the pyrazole N1 and C3 positions alter reactivity. For example:
- Electron-withdrawing groups (e.g., -CF₃ at C3) increase electrophilicity for SN2 reactions .
- Bulky groups (e.g., aryl at N1) hinder nucleophilic attack, requiring Pd-catalyzed borylation for further functionalization .
- Biological screening (e.g., kinase inhibition assays) of derivatives should prioritize solubility in DMSO (≥10 mM) for in vitro testing .
Q. What are the contradictions in reported synthetic yields, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in yields (e.g., 60–85% in similar conditions) often stem from trace moisture or HBr stoichiometry. A standardized protocol is recommended:
Pre-dry all reagents (MgSO₄ for solvents, 80°C vacuum for HBr).
Use Schlenk-line techniques for air-sensitive steps.
Validate purity via DSC (melting point >250°C with decomposition) and elemental analysis (Br content: ~40% theoretical) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
